4-Iodo-1-methoxy-2-(trifluoromethyl)benzene 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1261761-96-9
VCID: VC0165823
InChI: InChI=1S/C8H6F3IO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,1H3
SMILES: COC1=C(C=C(C=C1)I)C(F)(F)F
Molecular Formula: C8H6F3IO
Molecular Weight: 302.035

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

CAS No.: 1261761-96-9

Cat. No.: VC0165823

Molecular Formula: C8H6F3IO

Molecular Weight: 302.035

* For research use only. Not for human or veterinary use.

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene - 1261761-96-9

Specification

CAS No. 1261761-96-9
Molecular Formula C8H6F3IO
Molecular Weight 302.035
IUPAC Name 4-iodo-1-methoxy-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H6F3IO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,1H3
Standard InChI Key IPOYILYRUHMJGY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)I)C(F)(F)F

Introduction

Fundamental Characteristics and Identification

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C₈H₆F₃IO and a molecular weight of 302.035 g/mol. This compound features an iodine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring in a specific arrangement. The systematic positioning of these functional groups provides unique chemical reactivity and physical properties that distinguish it from structural isomers.

Identification Parameters

The compound is uniquely identified by several key parameters as presented in Table 1:

ParameterValue
CAS Number1261761-96-9
IUPAC Name4-iodo-1-methoxy-2-(trifluoromethyl)benzene
Molecular FormulaC₈H₆F₃IO
Molecular Weight302.035 g/mol
Standard InChIInChI=1S/C8H6F3IO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,1H3
Standard InChIKeyIPOYILYRUHMJGY-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)I)C(F)(F)F

Source: Compound information derived from chemical databases and manufacturer specifications

Structural Characteristics

The structure of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene features a benzene ring with three distinct substituents. The methoxy group (-OCH₃) is positioned at carbon-1, the trifluoromethyl group (-CF₃) at carbon-2, and the iodine atom at carbon-4. This particular arrangement of substituents imparts specific chemical and physical properties to the molecule, making it useful in various synthetic applications.

The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates an interesting electronic distribution within the molecule. The iodine atom serves as an excellent leaving group for various cross-coupling reactions, which significantly enhances the compound's utility in organic synthesis.

Physical and Chemical Properties

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene exists as a solid at room temperature. Its physical properties are influenced by the functional groups attached to the benzene ring, particularly the lipophilic trifluoromethyl group and the polarizing effects of the methoxy and iodine substituents.

Physical Properties

The physical characteristics of this compound are summarized in Table 2:

PropertyValue
Physical StateSolid (powder)
AppearanceNot specified in literature
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
Storage ConditionsSealed in dry container, 2-8°C
Shipping ConditionsRoom temperature

Source: Physical property data compiled from manufacturer specifications

Chemical Properties and Computational Chemistry Data

The chemical behavior of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is significantly influenced by its functional groups. The trifluoromethyl group increases the acidity of neighboring aromatic hydrogens and affects the electron density in the ring. The methoxy group serves as an ortho/para-directing group for electrophilic aromatic substitution reactions, while the iodine atom facilitates various coupling reactions.

Table 3 presents computational chemistry data for the compound:

ParameterValue
Topological Polar Surface Area (TPSA)9.23
LogP3.3186
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0
Rotatable Bonds1

Source: Computational chemistry data from chemical databases

These properties indicate that the compound has relatively low polarity (low TPSA value) and good lipophilicity (LogP > 3), which are advantageous characteristics for drug development as they can enhance membrane permeability and bioavailability in pharmaceutical applications.

Applications and Utilization

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene serves as a valuable intermediate in organic synthesis, with applications spanning from pharmaceutical development to agrochemical research.

Role in Organic Synthesis

The compound functions as a key building block in the synthesis of more complex molecules. Its utility stems from:

  • The iodine atom, which serves as an excellent leaving group for cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.)

  • The trifluoromethyl group, which enhances lipophilicity and metabolic stability in drug candidates

  • The methoxy group, which can undergo further transformations or act as a directing group for additional functionalization

ClassificationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation

Source: Safety data compiled from manufacturer specifications

Comparison with Related Compounds

Understanding the relationship between 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene and structurally similar compounds provides valuable context for its chemical behavior and applications.

Structural Isomers and Related Compounds

Several related compounds share similar structural features but differ in the arrangement of substituents. Table 5 presents a comparison:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
4-Iodo-1-methoxy-2-(trifluoromethyl)benzene1261761-96-9C₈H₆F₃IO302.035Reference compound
2-Iodo-4-(trifluoromethyl)anisole195624-84-1C₈H₆F₃IO302.03Different positioning of iodine and trifluoromethyl groups
1-iodo-2-methoxy-4-(trifluoromethyl)benzene1261752-45-7C₈H₆F₃IO302.03Isomer with different substituent arrangement
1-Methoxy-2-(trifluoromethyl)benzene395-48-2C₈H₇F₃O176.14Lacks iodine atom
4-Iodo-1-methoxy-2-methylbenzene75581-11-2C₈H₉IO248.06Has methyl group instead of trifluoromethyl
1-Iodo-2-methyl-4-(trifluoromethyl)benzene54978-36-8C₈H₆F₃I286.03Has methyl group instead of methoxy

Source: Compound information compiled from multiple sources

Property Comparisons

The chemical reactivity and physical properties of these compounds vary based on their substituent patterns. For example:

  • The presence of the trifluoromethyl group enhances lipophilicity compared to methyl-substituted analogues

  • The position of the iodine atom affects the compound's reactivity in coupling reactions

  • Methoxy-substituted compounds generally show different electronic properties compared to methyl-substituted analogues due to the electron-donating capacity of the oxygen atom

These structural differences influence how these compounds behave in synthetic transformations and their potential applications in pharmaceutical and agrochemical research.

Recent Research and Developments

Research involving fluorinated iodoarenes like 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene continues to evolve, with new synthetic methodologies and applications being explored.

Synthetic Methodologies

Recent research has focused on developing more efficient methods for the synthesis and transformation of halogenated trifluoromethylarenes. One study investigated transition-metal-free C–H arylation using aryl iodides similar to 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene . The research highlighted how electronic factors influence the reactivity of aryl iodides, with electron-donating substituents generally providing higher yields compared to electron-withdrawing groups.

Competition reactions between different aryl iodides have provided insights into relative reactivity patterns, which is valuable for predicting the behavior of compounds like 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene in various synthetic transformations .

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